molecular formula C21H21ClN4O3S2 B11245768 N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

N-((6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b]thiazol-5-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B11245768
M. Wt: 477.0 g/mol
InChI Key: BULOKHRBIZTBRQ-UHFFFAOYSA-N
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Description

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of the imidazo[2,1-b][1,3]thiazole core structure is crucial for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE typically involves multiple steps. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved by reacting 2-aminothiazole with α-haloketones under basic conditions . The resulting intermediate is then subjected to further reactions to introduce the 4-chlorophenyl and dimethylsulfamoyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of efficient catalysts, high-purity reagents, and controlled reaction conditions to ensure the desired product is obtained with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[6-(4-CHLOROPHENYL)-2H,3H-IMIDAZO[2,1-B][1,3]THIAZOL-5-YL]METHYL}-4-(DIMETHYLSULFAMOYL)BENZAMIDE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors involved in cell proliferation and inflammation. The compound can bind to DNA and proteins, disrupting their normal function and leading to cell death in cancer cells .

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[[6-(4-chlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl]methyl]-4-(dimethylsulfamoyl)benzamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-25(2)31(28,29)17-9-5-15(6-10-17)20(27)23-13-18-19(14-3-7-16(22)8-4-14)24-21-26(18)11-12-30-21/h3-10H,11-13H2,1-2H3,(H,23,27)

InChI Key

BULOKHRBIZTBRQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=C(N=C3N2CCS3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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